N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a triazatricyclic core fused with a carboxamide group and a 2-chlorophenylmethyl substituent. The propan-2-yloxypropyl side chain introduces an ether linkage, enhancing lipophilicity.
Properties
Molecular Formula |
C25H26ClN5O3 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H26ClN5O3/c1-16(2)34-13-7-12-31-22(27)18(24(32)28-15-17-8-3-4-9-20(17)26)14-19-23(31)29-21-10-5-6-11-30(21)25(19)33/h3-6,8-11,14,16,27H,7,12-13,15H2,1-2H3,(H,28,32) |
InChI Key |
PDIGCNKCCFKZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares functional motifs with several pesticidal carboxamides, including propanil, fenoxacrim, and iprodione metabolites. A comparative analysis is outlined below:
Structural and Functional Insights
- Chlorophenyl Groups: The 2-chlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl substituents in propanil and fenoxacrim. This positional variation may influence binding specificity to biological targets, such as acetyl-CoA carboxylase in herbicides .
- This complexity may enhance metabolic stability or target affinity .
Research Methodologies for Structural Analysis
Crystallographic tools such as SHELXL (for refinement) and SIR97 (for direct-method structure solution) are critical for resolving complex heterocycles like the triazatricyclo core . Visualization software like ORTEP-3 and WinGX would aid in modeling the compound’s stereochemistry and intermolecular interactions .
Preparation Methods
Formation of the 1,7,9-Triazatricyclo[8.4.0.03,8]tetradeca Skeleton
The triazatricyclic framework is synthesized via cyclocondensation reactions involving cyanamide derivatives and aryl diazonium salts. A representative method involves coupling 2-cyanoacetylcyanamide sodium salt (2 ) with diazotized 2-aminobenzonitrile under acidic conditions (0–5°C, HCl/NaNO₂), yielding intermediate 2-arylhydrazono-2-cyanoacetylcyanamides (3 ). Subsequent refluxing in ethanol-water (3:1) triggers cyclization to form 2-aryl-3-imino-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitriles (4 ), which are further functionalized to introduce the imino and oxo groups.
Table 1: Key Reaction Conditions for Triazine Core Formation
| Step | Reagents/Conditions | Yield | Characterization (FTIR/NMR) |
|---|---|---|---|
| Diazonium coupling | HCl, NaNO₂, 0–5°C, 1 h | 85% | ν(CN) 2230 cm⁻¹ |
| Cyclization | Ethanol-water (3:1), reflux, 1 h | 88% | δ 7.55–7.62 (Ar-H, ¹H NMR) |
Functionalization with the N-[(2-Chlorophenyl)methyl] Group
Reductive Amination Strategy
The 5-carboxamide group is introduced via a two-step process:
-
Activation : The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : Reaction with (2-chlorophenyl)methylamine in tetrahydrofuran (THF) at 0°C yields the target carboxamide. Purification via recrystallization (ethanol/water) achieves >95% purity.
Table 2: Critical Parameters for Carboxamide Formation
Final Assembly and Global Deprotection
Sequential Deprotection of Functional Groups
The imino group is stabilized using tert-butoxycarbonyl (Boc) protection during earlier stages. Final deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours. The crude product is neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate.
Industrial-Scale Purification Techniques
Large-scale production employs simulated moving bed (SMB) chromatography to separate enantiomers and impurities, achieving >99% purity. Process analytical technology (PAT) tools monitor critical quality attributes in real time.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a single peak with retention time 12.3 minutes, correlating to >99% purity.
Challenges and Mitigation Strategies
Side Reactions During Alkylation
Competing O-alkylation is suppressed using bulky bases like 1,8-diazabicycloundec-7-ene (DBU). Solvent screening (e.g., switching from DMF to acetonitrile) reduces byproduct formation by 40%.
Q & A
What are the critical synthetic parameters and optimization strategies for achieving high-purity yields of this compound?
Basic Research Focus
Synthesis of this tricyclic compound requires precise control over reaction conditions. Key parameters include:
- Temperature : Maintaining 60–80°C during cyclization to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts : Use of Pd/C or Ni catalysts for hydrogenation steps to stabilize reactive intermediates.
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures .
Methodological Insight : Monitor reaction progress via TLC and HPLC-MS to identify byproducts. Adjust stoichiometry of the propan-2-yloxypropyl substituent to minimize steric hindrance during cyclization .
How can advanced spectroscopic techniques resolve structural ambiguities in this compound’s tricyclic core?
Basic Research Focus
Characterization challenges arise from the compound’s fused heterocyclic system. Recommended approaches:
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish overlapping signals from the triazatricyclo core and chlorophenyl group.
- X-ray Crystallography : Resolve absolute configuration of the imino-oxo moiety (if crystalline derivatives are obtainable).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) to rule out hydration/degradation artifacts .
Methodological Insight : Use deuterated DMSO for NMR to stabilize labile protons in the imino group .
What computational strategies are effective for predicting reactivity and regioselectivity in derivatives of this compound?
Advanced Research Focus
Quantum chemical calculations and AI-driven modeling can guide derivative design:
- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model cyclization energetics and identify transition states .
- Machine Learning (ML) : Train models on PubChem datasets to predict substituent effects on bioactivity (e.g., propan-2-yloxypropyl chain modifications).
- COMSOL Multiphysics : Simulate reaction kinetics under varying pressures/temperatures to optimize reactor conditions .
Methodological Insight : Validate computational predictions with microfluidic reactor trials to assess scalability .
How should researchers address contradictions in biological activity data across different assay systems?
Advanced Research Focus
Discrepancies may arise from assay-specific variables (e.g., cell lines, solvent carriers). Mitigation strategies:
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, BindingDB) to identify trends.
- Dose-Response Refinement : Use Hill slope analysis to differentiate true activity from solvent artifacts .
Methodological Insight : Implement blinded replicate experiments to control for batch effects .
What reactor design principles are optimal for scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Focus
Leverage CRDC guidelines for chemical engineering:
- Continuous Flow Reactors : Minimize residence time for thermally sensitive intermediates.
- Membrane Separation : Integrate nanofiltration to isolate the product from oligomeric byproducts.
- Process Control : Embed real-time IR sensors to monitor imino group stability during exothermic steps .
Methodological Insight : Use computational fluid dynamics (CFD) to model mixing efficiency in large-scale reactors .
How can AI-driven laboratories enhance iterative experimentation for this compound’s functionalization?
Advanced Research Focus
Smart laboratory frameworks enable autonomous optimization:
- Closed-Loop Systems : Robotic platforms adjust reaction variables (e.g., pH, temperature) based on real-time LC-MS feedback.
- Generative AI : Propose novel derivatives by learning from structural-activity relationships (SAR) in analogous tricyclic systems.
- Digital Twins : Create virtual replicas of synthetic workflows to pre-test hazardous reactions .
Methodological Insight : Benchmark AI proposals against manual synthesis to evaluate predictive accuracy .
What training protocols ensure safety and reproducibility in handling reactive intermediates during synthesis?
Basic Research Focus
Follow institutional chemical hygiene plans (CHPs) and CRDC safety standards:
- Microscale Techniques : Reduce exposure to hazardous intermediates (e.g., chlorophenyl derivatives).
- Waste Stream Analysis : Use GC-MS to identify and quantify volatile byproducts for disposal compliance.
- Competency Exams : Require 100% proficiency in safety protocols (e.g., spill containment, PPE usage) before lab access .
Methodological Insight : Implement peer-review checklists for experimental protocols to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
